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GHV (sodium salt)

Cat. No.: B10815306
M. Wt: 141.12 g/mol
InChI Key: MEGFTCUCXBRUTB-UHFFFAOYSA-N
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Description

Contextualization within Gamma-Hydroxybutyrate (GHB) and Analog Chemistry

GHV is structurally classified as a 4-methyl-substituted analog of gamma-hydroxybutyric acid (GHB). justice.govnih.gov GHB is a naturally occurring neurotransmitter and a well-documented compound in medical and forensic contexts. wikipedia.orgnih.govnih.gov The primary structural difference between GHV and GHB is the presence of a methyl group at the fourth carbon position of the valeric acid backbone in GHV. justice.gov

This seemingly minor structural modification leads to notable differences in chemical behavior and receptor affinity. Research comparing the two compounds has shown that GHV exhibits a lower affinity for the specific GHB receptor. nih.gov For instance, in radioligand binding studies, GHV demonstrated an approximately two-fold lower affinity than GHB in displacing the selective GHB receptor antagonist [3H]NCS-382. nih.gov Furthermore, at significantly higher concentrations, GHV did not cause marked displacement of ligands from the GABAB receptor, a site where GHB shows weak agonist activity. nih.govwikipedia.org

The chemistry of GHV is also closely linked to its prodrug, gamma-valerolactone (B192634) (GVL). wikipedia.orgresearchgate.net This relationship is analogous to that between GHB and its precursor, gamma-butyrolactone (B3396035) (GBL). wikipedia.org In an aqueous environment, particularly through hydrolysis, the lactone ring of GVL can be opened to form GHV. researchgate.netwvu.edu This conversion is a key aspect of its chemistry and is relevant in analytical settings where the presence of GVL may lead to the detection of GHV. researchgate.net

Table 1: Comparison of GHV and GHB Properties

Property Gamma-Hydroxyvalerate (GHV) Gamma-Hydroxybutyric acid (GHB)
Chemical Formula C₅H₁₀O₃ C₄H₈O₃
Molar Mass 118.132 g/mol wikipedia.org 104.105 g/mol wikipedia.org
Synonyms 4-methyl-GHB, 4-Hydroxyvaleric acid wikipedia.org 4-hydroxybutanoic acid, Oxybate wikipedia.org
Precursor/Prodrug Gamma-Valerolactone (GVL) wikipedia.org Gamma-Butyrolactone (GBL) wikipedia.org
Receptor Binding Lower affinity for GHB receptor; does not markedly displace from GABAB receptor. nih.gov Acts on the GHB receptor and is a weak agonist at the GABAB receptor. wikipedia.org

Academic Significance and Research Gaps for GHV Sodium Salt

The primary academic and scientific significance of GHV sodium salt is its use as an analytical reference standard. caymanchem.comglpbio.combertin-bioreagent.com Forensic and research laboratories utilize high-purity GHV sodium salt to develop and validate analytical methods for its detection and quantification in various matrices. wvu.edubertin-bioreagent.comojp.gov The synthesis of GHV for these purposes typically involves the base hydrolysis of its lactone precursor, GVL. wvu.eduojp.gov

Despite its availability as a reference material, significant research gaps remain. Compared to the extensive body of literature on GHB, studies focusing specifically on GHV are limited. wikipedia.orgresearchgate.net A critical area of ongoing research is the development of more sensitive and selective detection methods for GHV and its precursor GVL, particularly in complex samples like beverages or biological fluids. wvu.eduojp.gov Techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) have been optimized for this purpose. ojp.gov

Furthermore, there is a noted lack of comprehensive pharmacokinetic data for GHV. researchgate.net Understanding its metabolic pathway and elimination half-life is crucial for the accurate interpretation of toxicological findings. Studies have indicated that GVL is metabolized into GHV in the body, but more detailed information is required for a complete understanding. glpbio.comresearchgate.net The differentiation of GHV from its structural analogs also presents a continuing analytical challenge for forensic chemists. researchgate.net

Historical Development and Precursor Studies of Gamma-Valerolactone (GVL)

The study of GHV is intrinsically linked to its precursor, Gamma-Valerolactone (GVL). wikipedia.org GVL is a versatile platform molecule that has been the subject of extensive research in the field of sustainable and green chemistry. nih.govrsc.org It is an organic compound readily obtained from cellulosic biomass, which is a renewable resource. wikipedia.orgresearchgate.net

The historical development of GVL production is rooted in efforts to convert biomass into valuable chemicals and biofuels. wikipedia.orgresearchgate.net The typical synthesis process involves the acid-catalyzed hydrolysis of biomass (such as corn stover or wood) into sugars like glucose. wikipedia.org These sugars are then converted to levulinic acid, which serves as the direct precursor to GVL through a cyclization and hydrogenation process. wikipedia.orgtechex.inacs.org

GVL itself has numerous applications, including as an environmentally friendly solvent, a food additive, and a potential fuel or fuel additive. wikipedia.orgnih.govtechex.in Its properties have made it a focal point of research aimed at replacing petroleum-derived chemicals with sustainable alternatives. rsc.orgresearchgate.net The chemical pathway from levulinic acid to GVL is a well-studied example of value-added conversion of biomass. researchgate.nettechex.in It is this established production and research background of GVL that provides the chemical foundation for the synthesis and subsequent study of its derivative, GHV. wvu.edu

Table 2: Chemical Properties of GHV (Sodium Salt)

Property Value
Formal Name 4-hydroxy-pentanoic acid, monosodium salt caymanchem.com
CAS Number 56279-37-9 caymanchem.comglpbio.com
Molecular Formula C₅H₉O₃ • Na caymanchem.com
Formula Weight 140.1 g/mol caymanchem.com
Purity ≥95% caymanchem.com
Formulation A crystalline solid caymanchem.com
Solubility Ethanol: 5 mg/mL, PBS (pH 7.2): 10 mg/mL caymanchem.comglpbio.com
SMILES [O-]C(CCC(O)C)=O.[Na+] caymanchem.com
InChI Key MEGFTCUCXBRUTB-UHFFFAOYSA-M caymanchem.com

Table 3: Compound Names Mentioned

Compound Name Abbreviation
Gamma-Hydroxyvalerate GHV
Gamma-Hydroxyvaleric Acid GHV
Gamma-Hydroxybutyrate GHB
Gamma-Hydroxybutyric Acid GHB
Gamma-Valerolactone GVL
Gamma-Butyrolactone GBL
Levulinic Acid LA
Sodium Hydroxide (B78521) NaOH
[3H]NCS-382 -

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10NaO3+ B10815306 GHV (sodium salt)

Properties

Molecular Formula

C5H10NaO3+

Molecular Weight

141.12 g/mol

IUPAC Name

sodium;4-hydroxypentanoic acid

InChI

InChI=1S/C5H10O3.Na/c1-4(6)2-3-5(7)8;/h4,6H,2-3H2,1H3,(H,7,8);/q;+1

InChI Key

MEGFTCUCXBRUTB-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)O)O.[Na+]

Origin of Product

United States

Synthetic Methodologies for Gamma Hydroxyvalerate Sodium Salt

Chemical Synthesis Pathways for Gamma-Hydroxyvalerate Sodium Salt

Base Hydrolysis of Gamma-Valerolactone (B192634) (GVL)

Gamma-Valerolactone (GVL) readily undergoes ring-opening in the presence of bases to form 4-hydroxyvaleric acid, which subsequently exists as its sodium salt in an alkaline aqueous environment. This transformation is an equilibrium process, influenced by the concentration of the base and the reaction temperature.

The reaction involves the nucleophilic attack of hydroxide (B78521) ions on the carbonyl carbon of the lactone ring, leading to the cleavage of the ester bond and the formation of the linear hydroxycarboxylate. Treatment with sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) yields the sodium salt of 4-hydroxyvaleric acid.

Research has demonstrated that the extent of GVL hydrolysis to sodium 4-hydroxyvalerate is dependent on the reaction conditions:

In alkaline solutions, increasing NaOH concentration and temperature shifts the equilibrium towards the formation of sodium 4-hydroxyvalerate researchgate.netbenchchem.comchemrxiv.org. For instance, at 180 °C for 30 minutes, a NaOH concentration of 7 wt% resulted in a 21 mol% yield of 4-hydroxyvaleric acid (as its salt) researchgate.net. A higher concentration of 20 wt% NaOH at 100 °C achieved over 90% conversion of GVL to the sodium salt benchchem.com.

Electrochemical methods in the presence of sodium carbonate have also been employed, yielding sodium 4-hydroxyvalerate chemrxiv.orgtandfonline.comresearchgate.net. For example, an electrochemical process at -100 mA for 8 hours in a Na₂CO₃ solution resulted in a 2.5 mol% yield of 4-hydroxyvalerate chemrxiv.org.

Table 1: GVL Hydrolysis to Sodium 4-Hydroxyvalerate under Varied Conditions

Base Concentration (wt%)Temperature (°C)Time (min/h)Yield (mol%)Reference
< 0.2 (NaOH)18030< 4 researchgate.net
7 (NaOH)1803021 researchgate.net
20 (NaOH)100N/A> 90% conv. benchchem.com
2.5 (Na₂CO₃)Room Temp.8 h2.5 chemrxiv.org
2.5 (Na₂CO₃)608 h2.5 chemrxiv.org

Advanced Synthetic Strategies for GHV Sodium Salt and its Analogs

While direct advanced one-pot or enantioselective syntheses specifically targeting Gamma-Hydroxyvalerate Sodium Salt are not extensively documented, related strategies for analogous compounds provide insight into potential methodologies.

One-pot synthesis strategies are highly valued in organic chemistry for their efficiency, reduced waste, and potential for higher yields by minimizing intermediate isolation and purification steps openmedicinalchemistryjournal.commdpi.comwikipedia.orgorganic-chemistry.org. These approaches, often involving sequential reactions in a single reactor, are widely applied for the synthesis of complex molecules, including various amino acids and their derivatives. For instance, one-pot procedures have been developed for gamma-aminobutyric acid (GABA) and its structural analogs, employing consecutive esterification, amidation, methylation, and reduction steps openmedicinalchemistryjournal.comresearchgate.net. These methods can significantly increase yields compared to traditional multi-step syntheses researchgate.net. While specific one-pot syntheses for GHV sodium salt or its direct analogs are not prominent in the literature, the general principles of telescoping reactions wikipedia.org and cascade reactions figshare.com could be adapted or explored for the synthesis of related gamma-hydroxy acids or their derivatives.

The synthesis of chiral molecules is crucial, particularly in pharmaceutical and fine chemical applications mdpi.combeilstein-journals.org. Gamma-valerolactone (GVL) itself can be synthesized enantioselectively, providing access to optically active forms that serve as valuable chiral building blocks mdpi.comresearchgate.netgoogle.com. Methods for achieving enantioselectivity in GVL synthesis often involve asymmetric hydrogenation of levulinic acid or its derivatives using chiral catalysts or biocatalysis mdpi.comresearchgate.net. For example, enzymatic methods and chemoenzymatic conversions have been employed to produce enantiopure (S)-GVL mdpi.comresearchgate.net. Related chiral hydroxy-gamma-butyrolactones have also been synthesized using asymmetric catalysis, highlighting the importance of stereochemical control in this class of compounds researchgate.netnih.govnih.govrsc.org. While GHV sodium salt is the ring-opened form of GVL, understanding the enantioselective synthesis of GVL and related lactones provides a foundation for potentially developing stereoselective routes to chiral 4-hydroxyvaleric acid derivatives if specific enantiomers are desired.

Precursor Chemical Synthesis

The primary precursor for Gamma-Hydroxyvalerate Sodium Salt is Gamma-Valerolactone (GVL). The production of GVL is a significant area of research, driven by its potential as a sustainable, biomass-derived chemical.

Production of Gamma-Valerolactone (GVL)

Gamma-Valerolactone (GVL) is predominantly synthesized through the catalytic hydrogenation of levulinic acid (LA) or its esters, which are themselves derived from the acid-catalyzed dehydration of biomass carbohydrates figshare.comrsc.orgrsc.orgacs.orgwhiterose.ac.ukmdpi.commdpi.combohrium.comacs.orgrsc.orggoogle.comtechex.inbirac.nic.inindiascienceandtechnology.gov.in. GVL can also be produced directly from various biomass feedstocks, including monosaccharides, polysaccharides, lignocellulose, starch, and chitin, through hydrogenation processes rsc.org.

Key methods and findings in GVL production include:

Hydrogenation of Levulinic Acid (LA): This is a widely studied route.

Catalytic Transfer Hydrogenation (CTH): Utilizes hydrogen donors like formic acid (FA) or alcohols (e.g., isopropanol, methanol) instead of gaseous hydrogen (H₂). This method often allows for milder reaction conditions and avoids the need for high-pressure equipment rsc.orgacs.orgwhiterose.ac.ukmdpi.combohrium.comrsc.org. High yields (up to 99%) of GVL have been reported using catalysts like Ru–Mg/Al mixed oxides with formic acid rsc.org, or Ru/C catalysts rsc.orgtechex.inbirac.nic.inindiascienceandtechnology.gov.in.

Direct Hydrogenation with H₂: Gaseous hydrogen is used in conjunction with heterogeneous catalysts. Noble metal catalysts such as Ruthenium (Ru), Palladium (Pd), and Platinum (Pt) supported on materials like carbon (C), alumina (B75360) (Al₂O₃), or hydrotalcite are commonly employed mdpi.comacs.orggoogle.comtechex.inindiascienceandtechnology.gov.in. Non-noble metal catalysts, such as Nickel (Ni), Copper (Cu), and Cobalt (Co), are also being explored for cost-effectiveness and sustainability whiterose.ac.ukmdpi.comgoogle.com. High yields (approaching 100%) are achievable under optimized conditions figshare.comrsc.orgmdpi.comtechex.inbirac.nic.inindiascienceandtechnology.gov.in.

Direct Biomass Conversion: Recent advancements enable the direct conversion of raw biomass feedstocks to GVL. This process typically involves acid catalysis for the initial breakdown of biomass into sugars, followed by hydrogenation steps. For example, a homogeneous catalyst (Ru-MACHO-BH) in phosphoric acid has been used to convert monosaccharides and polysaccharides directly to GVL with yields ranging from 26–73% rsc.org.

Table 2: Representative GVL Production Methods from Levulinic Acid and Biomass

FeedstockCatalyst SystemHydrogen SourceTemperature (°C)Pressure (bar H₂)Time (h)Yield (%)Reference
Levulinic Acid (LA)MO-Ru (Ru–Mg/Al)Formic Acid150N/A1.599 rsc.org
Levulinic Acid (LA)Ru/CFormic Acid1253024-120Up to 73 rsc.org
Levulinic Acid (LA)Co/NCH₂140N/A12~100 figshare.com
Levulinic Acid (LA)Zr-HEDP2-propanol160N/A1292 acs.org
Levulinic Acid (LA)Ni/W/SupportH₂ (Methanol)17042480 mdpi.com
Levulinic Acid (LA)Ru/CH₂85-1505-15 atmN/A>95 techex.in
CelluloseRu-MACHO-BH / H₃PO₄(aq)H₂125-1403024-12026-48 rsc.org

Compound List

The following chemical compounds are mentioned in this article:

Gamma-Hydroxyvalerate Sodium Salt (Sodium 4-hydroxyvalerate)

Gamma-Valerolactone (GVL)

4-Hydroxyvaleric Acid (4-HVA)

Levulinic Acid (LA)

Formic Acid (FA)

Gamma-Aminobutyric Acid (GABA)

Gabapentin

Phenibut

(S)-3-Hydroxy-γ-butyrolactone (HGB)

5-Methylpyrrolidin-2-one (5-MP)

Sodium Hydroxide (NaOH)

Sodium Carbonate (Na₂CO₃)

Ethanol

Methanol

Isopropanol

Dioxane

Acetic Acid

Ammonium (B1175870) Hydroxide

H₃PO₄ (Phosphoric Acid)

H₂ (Hydrogen Gas)

H₂¹⁸O (Deuterated Water)

HCl (Hydrochloric Acid)

AgNO₃ (Silver Nitrate)

CuSO₄ (Copper Sulfate)

K₂S₂O₈ (Potassium Persulfate)

Ru/C (Ruthenium on Carbon)

MO-Ru (Mixed Oxide-Ruthenium)

Co/NC (Cobalt on Nitrogen-doped Carbon)

Zr-HEDP (Zirconium Hydroxyethylidene Diphosphonic Acid)

Ni/W/Support (Nickel on Tungsten-modified Support)

Ru-MACHO-BH (Ruthenium catalyst)

Pt/hydrotalcite (Platinum on Hydrotalcite)

Cu/Ni/Al₂O₃ (Copper/Nickel on Alumina)

Biotechnological and Chemoenzymatic Routes for Hydroxyvalerate Precursors

Significant advancements have been made in developing biological and chemoenzymatic pathways for the synthesis of 4-hydroxyvalerate (4HV) and its precursors. These approaches leverage renewable feedstocks, primarily levulinic acid (LA), a platform chemical derived from biomass.

Biotechnological Synthesis

Biotechnological routes primarily involve the metabolic engineering of microorganisms, such as Escherichia coli and Cupriavidus necator, to produce 4HV or its activated form, 4HV-CoA.

Levulinic Acid (LA) as a Precursor: Levulinic acid, obtainable from lignocellulosic biomass, has emerged as a cost-effective and renewable feedstock for 4HV production nih.govresearchgate.netacs.orgfrontiersin.orgnih.govresearchgate.net. Engineered E. coli strains have been developed to convert LA into 4HV-CoA, which can then be polymerized into polyhydroxyalkanoates (PHAs) containing 4HV monomers nih.govresearchgate.net.

Enzymatic Reduction of LA: A key step in the biotechnological synthesis is the enzymatic reduction of LA. Engineered 3-hydroxybutyrate (B1226725) dehydrogenases (3HBDHs) have shown improved catalytic activity towards LA, enabling its conversion to 4HV acs.orgfrontiersin.orgnih.govresearchgate.netresearchgate.netdntb.gov.ua. For instance, an engineered E. coli strain expressing an engineered 3HBDH and a cofactor regeneration system (e.g., NAD+-dependent formate (B1220265) dehydrogenase, CbFDH) demonstrated high-level production of 4HV from LA acs.orgnih.gov. This system achieved titers of up to 100 g/L with a productivity of 4.2 g/L/h and a molar conversion efficiency of 92% in a 5 L fermenter acs.orgnih.gov. Another study reported an engineered E. coli strain producing 82 g/L of 4-HV from LA with a productivity of 3.4 g/L/h and 92% molar conversion in a fed-batch cultivation, notably without the need for antibiotics or external inducers frontiersin.org.

Metabolic Pathways: Research has explored various metabolic pathways. For example, the lva operon from Pseudomonas putida KT2440 has been expressed in E. coli to generate 4HV-CoA and 3HV-CoA from LA researchgate.net. Cupriavidus necator has also been utilized for the synthesis of polyhydroxyalkanoates (PHAs) containing 4HV monomers, with γ-valerolactone (GVL) being studied as a precursor mdpi.com. Pseudomonas putida strains have also been engineered for 4HV production from levulinic acid, achieving titers of 27.1 g/L researchgate.netacs.org.

Chemoenzymatic Synthesis

Chemoenzymatic approaches combine chemical and enzymatic steps to achieve efficient and selective synthesis of 4HV precursors.

Levulinic Acid to 4-Hydroxyvaleric Acid: A notable chemoenzymatic route involves the conversion of levulinic acid (LA) to 4-hydroxyvaleric acid (4HV) using engineered enzymes. One study detailed a two-step chemoenzymatic conversion of LA to (R)-γ-valerolactone via 4-hydroxyvaleric acid. This process employed an engineered 3-hydroxybutyrate dehydrogenase (e3HBDH) with enhanced catalytic activity towards LA for the initial reduction, followed by chemical dehydration to form γ-valerolactone researchgate.netresearchgate.net. This method successfully produced enantiomerically pure (R)-γ-valerolactone with a yield of approximately 100% from the free acid form of LA researchgate.net.

Enzyme Specificity Engineering: The direct enzymatic reduction of LA by wild-type 3-hydroxybutyrate dehydrogenase (3HBDH) from Alcaligenes faecalis is often inefficient due to low substrate specificity. Engineering efforts, such as rational design and molecular docking simulations, have led to mutant enzymes (e.g., His144Leu/Trp187Phe double mutant) exhibiting improved catalytic activity (kcat/Km = 578.0 min⁻¹M⁻¹) towards LA for 4HV synthesis researchgate.net.

Summary of Production Methods and Yields

Method TypeOrganism/Enzyme SystemSubstrateProductTiter (g/L)Productivity (g/L/h)Molar Conversion (%)Citation(s)
Biotechnological Engineered E. coli (expressing lva operon)Levulinic Acid (LA)4HV-CoAN/AN/AN/A nih.govresearchgate.net
Biotechnological Engineered E. coli (engineered 3HBDH + CbFDH)Levulinic Acid (LA)4-Hydroxyvalerate1004.292 acs.orgnih.gov
Biotechnological Engineered E. coli (engineered 3HBDH + CbFDH, LA-inducible)Levulinic Acid (LA)4-Hydroxyvalerate823.492 frontiersin.org
Biotechnological Pseudomonas putida (engineered for LA degradation)Levulinic Acid (LA)4-Hydroxyvalerate27.1N/AN/A researchgate.netacs.org
Chemoenzymatic Engineered 3HBDH (His144Leu/Trp187Phe) + Chemical DehydrationLevulinic Acid (LA)(R)-γ-Valerolactone~100N/A~100 researchgate.netresearchgate.net
Biotechnological Cupriavidus necator (wild-type or engineered)γ-ValerolactonePHA (with 4HV)Up to 50% (w/w)N/AN/A mdpi.com

Note: N/A indicates data not explicitly provided or applicable in the context of the specific research findings.

Advanced Analytical Techniques for Gamma Hydroxyvalerate Sodium Salt Characterization

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for elucidating the molecular structure and identifying functional groups within GHV sodium salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of GHV sodium salt by analyzing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) spectroscopy is fundamental for confirming the presence and arrangement of hydrogen atoms within the GHV sodium salt molecule. The characteristic chemical shifts and splitting patterns of the proton signals allow for definitive structural identification. For sodium 4-hydroxyvalerate, ¹H NMR in DMSO-d₆ has revealed specific signals corresponding to its structure. For instance, studies on related compounds like sodium 4-hydroxybutyrate provide a reference, showing signals for the methylene (B1212753) groups and the hydroxyl-bearing carbon chemicalbook.comhmdb.ca. Research on sodium 4-hydroxyvalerate itself indicates distinct proton environments. In DMSO-d₆, a signal around 3.60 ppm (a hextet) is attributed to the proton on the hydroxyl-bearing carbon (C(OH)H), while methylene groups appear around 2.10 ppm and 2.03 ppm (as dt), and another methylene group around 1.50 ppm (as q). The methyl group (CH₃) typically appears as a doublet around 1.00 ppm tandfonline.com. These specific assignments are crucial for confirming the compound's identity and purity.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon backbone of GHV sodium salt. This technique is particularly useful for identifying different carbon environments, including quaternary carbons and those bearing functional groups. For GHV sodium salt, ¹³C NMR in DMSO-d₆ has shown characteristic signals: the carboxylate carbon (COO⁻) typically resonates around 178.43 ppm, the carbon bearing the hydroxyl group (C(OH)H) around 66.99 ppm, the methylene carbons (CH₂) around 35.67 ppm and 35.31 ppm, and the methyl carbon (CH₃) around 24.04 ppm tandfonline.com. These values are critical for understanding the molecule's structure and can also provide insights into conformational preferences and, in the context of polymers, monomer analysis.

Low-field NMR spectroscopy offers advantages for real-time reaction and process monitoring due to its operational simplicity and cost-effectiveness mdpi.comcore.ac.uk. While high-resolution NMR is standard for detailed structural elucidation, low-field NMR can be employed for tracking chemical transformations or monitoring the presence of GHV sodium salt in complex mixtures. In metabolomics, high-resolution NMR is a cornerstone technique, enabling the identification and quantification of metabolites nih.govumich.eduresearchgate.net. The ability to analyze complex biological samples, such as biofluids, using NMR allows for the profiling of metabolic pathways, potentially including GHV sodium salt if it were a relevant metabolite or marker nih.govuab.cat. The equilibrium between GHV sodium salt and its lactone form, γ-valerolactone (GVL), in aqueous solutions can also be monitored using NMR, as both species exhibit distinct spectral signatures tandfonline.comchemrxiv.org.

Infrared (IR) Spectroscopy for Molecular Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying functional groups present in GHV sodium salt by detecting the absorption of infrared radiation at specific wavelengths, which correspond to molecular vibrations. The IR spectrum of sodium 4-hydroxyvalerate exhibits characteristic absorption bands indicative of its functional groups. These include a broad band for the O-H stretching vibration (typically around 3400-3200 cm⁻¹), C-H stretching vibrations (around 2962, 2930, 2916, and 2872 cm⁻¹), and strong absorptions for the carboxylate group (COO⁻) at approximately 1561 cm⁻¹ (antisymmetric stretch) and 1406 cm⁻¹ (symmetric stretch) chemrxiv.orgresearchgate.net. The presence of these bands confirms the hydroxyl and carboxylate functionalities, essential for identifying the compound chemrxiv.orgresearchgate.netmagritek.com.

X-Ray Diffraction (XRD) for Solid-State Structural Determination

X-Ray Diffraction (XRD) is a powerful technique for determining the crystalline structure of solid materials. By analyzing the diffraction pattern produced when X-rays interact with a crystalline sample, information about the arrangement of atoms, unit cell dimensions, and symmetry can be obtained. While detailed single-crystal XRD data for GHV sodium salt is not extensively published, XRD is a standard method for solid-state characterization benchchem.comjaxa.jp. Studies on related compounds, such as sodium 4-hydroxybutyrate, have shown that XRD can be used to identify crystalline forms and distinguish between different salt hydrates kent.ac.uknih.gov. The technique is sensitive to the specific arrangement of molecules in the solid state, providing insights into crystal packing and potential polymorphism.

Table of Compound Names Mentioned:

Common NameIUPAC NameCAS Number
GHV (sodium salt)4-hydroxy-pentanoic acid, monosodium salt56279-37-9
Sodium 4-hydroxyvalerate4-hydroxy-pentanoic acid, monosodium salt56279-37-9
Gamma-Hydroxyvalerate Sodium Salt4-hydroxy-pentanoic acid, monosodium salt56279-37-9
Sodium 4-hydroxybutyrate4-hydroxybutanoic acid, sodium salt502-85-2
Gamma-Hydroxybutyric Acid (GHB)4-hydroxybutanoic acid591-81-1
Gamma-Butyrolactone (B3396035) (GVL)Dihydrofuran-2(3H)-one96-48-0
Sodium levulinateSodium 4-oxopentanoate156-83-2
Sodium acetateSodium acetate127-09-3
Sodium formate (B1220265)Sodium formate141-53-7
Beta-Hydroxybutyric Acid (BHB)3-hydroxybutanoic acid303-26-4
Sodium Beta-Hydroxybutyrate (NaBHB)Sodium 3-hydroxybutanoate150-83-4
Sodium 4-hydroxybenzoateSodium 4-hydroxybenzoate114-63-6

Chromatographic Separation Methodologies

Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Compound and Counterion Analysis

Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful technique for the separation and analysis of polar compounds, including salts and their counterions, which are often challenging to analyze using traditional reversed-phase chromatography hplc.eulcms.czthermofisher.comthermofisher.com. GHV (sodium salt), being an organic salt, can be effectively analyzed using HILIC.

HILIC operates with a mobile phase that consists of a high percentage of organic solvent (typically acetonitrile) and a smaller percentage of aqueous buffer. This mobile phase composition leads to the formation of an aqueous-rich layer on the surface of the polar stationary phase, enabling the retention of polar analytes through partitioning into this layer and subsequent interactions with the stationary phase hplc.euthermofisher.com.

For GHV (sodium salt), HILIC can facilitate the separation of the GHV anion from its sodium counterion. Studies on other pharmaceutical salts have demonstrated the ability of HILIC, particularly with zwitterionic stationary phases, to simultaneously retain and separate both cations and anions within a single chromatographic run hplc.euthermofisher.comchromatographyonline.com. The retention of sodium ions (Na+) in HILIC is influenced by the mobile phase composition, with increased organic content generally leading to longer retention times hplc.euchromatographyonline.com.

Representative HILIC Parameters for Polar Salt Analysis:

ParameterTypical Value/ConditionNotes
Stationary Phase Zwitterionic, Silica-based HILIC, C18 (modified)Choice depends on specific analyte polarity and interactions.
Mobile Phase A Acetonitrile (ACN)High organic content is characteristic of HILIC.
Mobile Phase B Aqueous buffer (e.g., ammonium (B1175870) acetate, ammonium formate)pH and buffer concentration are critical for retention and selectivity.
Organic Modifier 70-90% AcetonitrileGradient elution is common for separating compounds with varying polarity.
pH 4.0 - 7.0Affects ionization state of analytes and stationary phase.
Detection Evaporative Light Scattering Detector (ELSD), Mass Spectrometry (MS)ELSD is common for non-UV-absorbing analytes; MS provides structural info.
Analyte Retention Polar compounds elute later than non-polar compounds.Sodium ions typically show increased retention with higher organic content.

Research has shown that HILIC coupled with Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) can provide sensitive and selective detection for counterions like sodium hplc.eulcms.czthermofisher.com. The optimization of mobile phase pH and salt concentration is crucial for achieving adequate separation of both the GHV moiety and its sodium counterion hplc.euchromatographyonline.com.

Column Chromatography for Isolation and Purification

Column chromatography is a cornerstone technique for the isolation and purification of chemical compounds, including GHV (sodium salt). This method separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase.

While specific literature detailing the column chromatography purification of GHV (sodium salt) is limited, general principles applied to similar organic salts and hydroxy acids are relevant. Flash column chromatography, a faster version of traditional column chromatography, is commonly employed for purifying organic compounds. This technique utilizes moderate pressure to push the mobile phase through the column, significantly reducing separation time compared to gravity-driven chromatography rsc.org.

The choice of stationary phase and mobile phase is critical for effective purification. For GHV (sodium salt), a polar stationary phase (e.g., silica (B1680970) gel) with a mobile phase system comprising a mixture of polar and less polar solvents (e.g., ethanol/water, methanol/ethyl acetate) would likely be employed. The sodium salt nature of GHV suggests that its solubility and interactions will differ from the free acid, influencing the optimal chromatographic conditions.

General Column Chromatography Parameters for Organic Salt Purification:

ParameterTypical Range/ConditionNotes
Stationary Phase Silica Gel, Alumina (B75360), Reversed-phase C18Choice depends on the polarity of the target compound and impurities.
Mobile Phase Mixtures of polar and non-polar solventse.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol, Ethanol/Water. Gradient elution is common.
Pressure Gravity, Low/Medium (Flash Chromatography)Flash chromatography uses moderate pressure for faster separation.
Detection Thin Layer Chromatography (TLC) for monitoring, UV-Vis, ELSDTLC is used to determine optimal mobile phase composition and track separation progress.
Purification Goal Removal of unreacted starting materials, by-products, and other impurities.Aim is to isolate GHV (sodium salt) with high purity.

Patents and research on related compounds sometimes mention column chromatography as a step in synthesis or purification. For instance, purification of other sodium salts has involved steps like dissolving the crude salt, adjusting pH, and using ether solvents, followed by purification, potentially including column chromatography google.com.

Development of Novel Analytical Reference Standards and Method Validation

The development of reliable analytical methods for GHV (sodium salt) necessitates the availability of well-characterized analytical reference standards and rigorous method validation. Reference standards are essential for calibrating analytical instruments, confirming analyte identity, and quantifying the compound in various matrices psu.educaymanchem.comlgcstandards.com.

Reference Standards for GHV (Sodium Salt):

GHV (sodium salt) itself: As a defined chemical entity, pure GHV (sodium salt) serves as the primary reference standard. Its purity and identity must be established through orthogonal analytical techniques.

Related Compounds: Standards for potential precursors (e.g., gamma-valerolactone), metabolites, or degradation products may also be required for comprehensive analysis, especially in forensic or metabolic studies psu.eduoup.com.

Method Validation:

Method validation is a critical process that provides documented evidence that an analytical method is suitable for its intended purpose. This involves demonstrating the method's reliability, accuracy, precision, specificity, linearity, range, and robustness globalresearchonline.netmdpi.com. For GHV (sodium salt), validation would typically follow guidelines such as those from the International Council for Harmonisation (ICH).

Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample matrix (e.g., endogenous substances, impurities, degradation products) globalresearchonline.net. For GHV (sodium salt), this would involve demonstrating separation from structurally similar compounds.

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range globalresearchonline.netmdpi.com. Calibration curves are generated using reference standards at various concentrations.

Accuracy: The closeness of agreement between the value accepted as a conventional true value or an accepted reference value and the value found globalresearchonline.netmdpi.com. This is often assessed by analyzing spiked samples or by comparing results with a reference method. Recovery studies are vital here.

Precision: The closeness of agreement between a series of measurements obtained from the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision) globalresearchonline.netmdpi.com.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amounts of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy globalresearchonline.netmdpi.com.

Robustness: The measure of the method's ability to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, temperature, flow rate) globalresearchonline.netmdpi.com.

A study on GHB and its analogues, for instance, developed and validated an LC-MS/MS method for their quantification in biological samples, demonstrating linearity from 1.0 to 100 mg/kg with a limit of quantification of approximately 1 mg/kg. The method was validated for selectivity, recovery, accuracy, precision, and stability psu.edu. Similarly, UHPLC-MS/MS methods for related compounds have undergone validation, reporting retention times and demonstrating precision and accuracy mdpi.com.

Table of Compound Names:

Common Name/AbbreviationFormal NameCAS Number
GHV (sodium salt)4-hydroxy-pentanoic acid, monosodium salt56279-37-9
GHB4-hydroxybutanoic acidN/A (acid)
GHB sodium saltSodium 4-hydroxybutanoate502-85-2
GBLgamma-Butyrolactone96-48-0
GVLgamma-Valerolactone (B192634)108-29-2
1,4-BD1,4-Butanediol110-63-4

Pharmacological and Neurobiological Mechanisms of Gamma Hydroxyvalerate Sodium Salt

Comparative Preclinical Neuropharmacology with Gamma-Hydroxybutyrate (GHB)

Gamma-hydroxyvalerate (GHV), the 4-methyl-substituted analog of gamma-hydroxybutyrate (GHB), exhibits a distinct neuropharmacological profile when compared to its parent compound. nih.gov While both compounds are central nervous system depressants, preclinical studies reveal significant differences in their receptor interactions and potency. nih.govojp.gov GHV is not metabolized to gamma-aminobutyric acid (GABA), which is a key metabolic pathway for GHB. nih.gov This fundamental difference contributes to their distinct mechanisms of action.

Ligand binding studies have demonstrated that GHV interacts with specific GHB receptors in the brain. nih.govnih.gov In radioligand binding assays, GHV was shown to displace [³H]NCS-382, a known antagonist of the GHB receptor. nih.govnih.gov However, its affinity for this site is lower than that of GHB. Specifically, GHV has been found to have approximately a two-fold lower affinity for the GHB receptor compared to GHB itself. nih.gov Despite this reduced affinity, its ability to bind to these receptors confirms its classification as a GHB receptor ligand. nih.gov

A critical point of distinction in the neuropharmacology of GHV compared to GHB is its interaction with GABA receptors. nih.govnih.gov Research indicates that GHV has a significantly lower affinity for both GABAA and GABAB receptors when compared to its affinity for GHB receptors. nih.gov Studies using radioligand binding assays have shown that GHV does not significantly displace [³H]GABA from GABAB receptors, even at concentrations 20 times greater than those at which it interacts with GHB receptors. nih.gov This suggests that the pharmacological effects of GHV are not primarily mediated by direct action on the GABAergic system, in stark contrast to GHB, whose sedative effects are largely attributed to its activity at GABAB receptors. nih.govwikipedia.org

In vitro pharmacological profiling of GHV confirms its selectivity for the GHB receptor over GABA receptors. nih.govnih.gov The primary evidence comes from competitive radioligand binding studies, which characterize the affinity of a compound for a specific receptor site. These assays have established that while GHV displaces ligands specific to the GHB receptor, it does not affect ligand binding to GABAB receptors, highlighting its functional selectivity as an experimental tool. nih.gov

Table 1: Comparative Receptor Binding Affinity

CompoundTarget ReceptorRelative Affinity/Interaction
GHV (Sodium Salt) GHB ReceptorDisplaces [³H]NCS-382 with ~2-fold lower affinity than GHB. nih.gov
GABAA ReceptorLower affinity compared to GHB receptors. nih.gov
GABAB ReceptorDoes not markedly displace [³H]GABA. nih.govnih.gov
GHB (Sodium Salt) GHB ReceptorHigh affinity. wikipedia.org
GABAB ReceptorWeak agonist; sedative effects are primarily mediated through this receptor. wikipedia.org

Ligand Binding Studies at Specific Receptor Sites

Mechanism of Action Differentiation from Gamma-Aminobutyric Acid (GABA)

The mechanism of action of GHV is fundamentally different from that of gamma-aminobutyric acid (GABA). GABA is the principal inhibitory neurotransmitter in the central nervous system, exerting its effects by binding to and activating ionotropic GABAA receptors and metabotropic GABAB receptors. wikipedia.orgyoutube.com Activation of these receptors typically leads to hyperpolarization of the neuron, reducing its excitability. youtube.com

In contrast, GHV's primary mechanism does not appear to involve direct, significant activation of either GABAA or GABAB receptors. nih.govnih.gov It is not a GABA prodrug or a direct GABA agonist. nih.gov Instead, its pharmacological activity is attributed to its binding to specific GHB receptors. nih.gov Furthermore, unlike GHB which can be synthesized from GABA in GABAergic neurons, GHV is not a part of this metabolic pathway and is not metabolized to GABA. nih.govwikipedia.org This distinction is crucial, as many of the profound sedative effects of high-dose GHB are mediated through the GABAB receptor system, a pathway that GHV does not significantly engage. nih.gov

Behavioral Phenotypes in Non-Human Models Relevant to Pharmacological Action

In non-human models, administration of GHV produces behavioral effects that are qualitatively similar to those of GHB, including sedation, catalepsy, and ataxia. nih.govojp.gov These phenotypes are consistent with central nervous system depression. However, a key difference observed in these preclinical studies is potency; larger doses of GHV are required to produce the same behavioral effects as GHB. nih.gov Studies on γ-valerolactone (GVL), a prodrug that converts to GHV in the body, confirm these findings, demonstrating that it inhibits sensorimotor and motor responses in mice in a dose-dependent manner, but is about four to five times less potent than GHB. nih.gov

Table 2: Behavioral Effects of GHV in Preclinical Models

Behavioral PhenotypeObservation in Non-Human ModelsComparative Potency vs. GHB
Sedation Observed with GHV administration. nih.govojp.govLarger doses required compared to GHB. nih.gov
Catalepsy Observed with GHV administration. nih.govojp.govLarger doses required compared to GHB. nih.gov
Ataxia Observed with GHV administration. nih.govojp.govLarger doses required compared to GHB. nih.gov
Sensorimotor Inhibition GVL (a GHV prodrug) inhibits sensorimotor responses. nih.govGVL is ~4-5 times less potent than GHB. nih.gov

Metabolic Pathways and Biotransformation of Gamma Hydroxyvalerate Sodium Salt

Metabolic Conversion from Gamma-Valerolactone (B192634) (GVL) to GHV

Gamma-valerolactone (GVL) serves as a precursor to gamma-hydroxyvaleric acid (GHV). Upon ingestion, GVL undergoes metabolic processing, primarily through enzymatic hydrolysis, to yield GHV.

Enzymatic Pathways Involving Lactonases

The conversion of GVL to GHV is catalyzed by lactonase enzymes, which are found in biological systems, including liver and plasma researchgate.netnih.govresearchgate.netoup.comoup.comnih.gov. This enzymatic process involves the opening of the lactone ring structure of GVL, resulting in the formation of the open-chain gamma-hydroxyvaleric acid (GHV) researchgate.netresearchgate.netoup.comoup.comnih.gov. Studies indicate that this enzymatic conversion of GVL to GHV by lactonases exhibits a higher maximum velocity (Vm) compared to the conversion of gamma-butyrolactone (B3396035) (GBL) to GHB oup.com. For instance, an enzyme from Rhodopseudomonas palustris (Rpa3624) has demonstrated lactonase activity, effectively hydrolyzing GVL into 4-hydroxyvalerate (4-HV), which is synonymous with GHV nih.gov.

Non-Conversion to Gamma-Aminobutyric Acid (GABA) Pathway

A key distinction in the metabolic profile of GHV compared to GHB is its inability to be converted into gamma-aminobutyric acid (GABA). While GHB is known to be a metabolite of GABA and can, under certain conditions, be converted back to GABA karger.comuniversiteitleiden.nlwikipedia.org, GHV does not follow this metabolic route researchgate.netnih.govresearchgate.net. GHV is characterized as a 4-methyl-substituted analog of GHB that is specifically not metabolized to GABA researchgate.netnih.govresearchgate.net. This lack of conversion to GABA means that GHV's pharmacological effects are not mediated through GABAergic pathways in the same manner as GHB might be.

Comparative Metabolic Studies with Gamma-Hydroxybutyrate (GHB)

GHV, as a structural analog of GHB, shares some pharmacological similarities but also exhibits notable differences in its interaction with biological systems and its metabolic potency.

Receptor Affinity: GHV demonstrates a lower affinity for GHB receptors compared to GHB itself. Radioligand binding studies have shown that GHV displaces GHB receptor ligands with approximately a two-fold lower affinity than GHB researchgate.netnih.govnih.gov. Furthermore, GHV does not significantly displace GABA from GABAB receptors at concentrations 20-fold higher than those used for GHB nih.gov.

Behavioral Effects: While GHV shares certain behavioral effects with GHB, such as sedation, catalepsy, and ataxia, these effects are generally produced at higher doses of GHV, indicating a lower potency researchgate.netnih.govnih.gov. In some studies, GHV was found to be approximately 10-fold less potent than GHB in eliciting these effects oup.com. Crucially, in drug discrimination procedures, GHV did not exhibit the same discriminative stimulus effects as GHB or baclofen (B1667701) nih.gov.

Toxicity: Studies suggest that GHV may pose a greater public health concern regarding toxicity than GHB if taken in large quantities to mimic GHB-like effects. Lethality (50%) was observed at a dose of 5600 mg/kg for GHV, a dose that still produced sub-maximal catalepsy and ataxia nih.gov.

Table 1: Comparative Metabolic and Receptor Affinity Data

CompoundPrecursor/Metabolite RelationshipMetabolism to GABAAffinity for GHB Receptors (Relative to GHB)Shared Behavioral Effects (e.g., Sedation, Catalepsy, Ataxia)
GHVMetabolite of GVLNo~2-fold lowerYes, but with lower potency (requires higher doses)
GHBMetabolite of GABA, GBL, 1,4-BDYesBaseline (Reference)Yes

In Silico Prediction of ADMET Profiles for GHV Sodium Salt and Precursors

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties using in silico methods is a critical step in modern drug discovery and development. These computational approaches leverage chemical structures to forecast how a compound might behave in a biological system, thereby reducing the need for extensive and costly experimental testing in the early stages sci-hub.seslideshare.netnih.govresearchgate.netiapchem.org.

While specific in silico ADMET profiles for GHV sodium salt were not detailed in the provided search results, the general methodologies and tools employed are well-established. These include various software and web servers such as SwissADME, admetSAR, and PreADMET, which analyze molecular descriptors to predict parameters like drug-likeness, solubility, permeability, metabolic stability, and potential toxicity phcogj.commdpi.comsciensage.info. The application of these tools to GHV and its precursors would involve analyzing their chemical structures to predict their pharmacokinetic and toxicological behavior, aiding in the assessment of their potential as therapeutic agents or understanding their biological impact.

Table 2: Common In Silico ADMET Prediction Tools

Tool NamePrimary FunctionReference(s)
SwissADMEPredicts physicochemical properties, pharmacokinetics, drug-likeness, etc. phcogj.commdpi.comsciensage.info
admetSARPredicts ADMET properties and drug-likeness. mdpi.comsciensage.info
PreADMETPredicts toxicity profiles (mutagenicity, carcinogenicity, hERG inhibition). phcogj.commdpi.com
ADMETlabWeb-based platform for ADMET profiling using QSAR models. sci-hub.se
MolinspirationPredicts bioactivity scores and drug-likeness. phcogj.commdpi.com

Compound List

Gamma-Hydroxyvalerate Sodium Salt (GHV Sodium Salt): The subject of this article.

Gamma-Valerolactone (GVL): A precursor that metabolizes to GHV.

Gamma-Hydroxyvaleric Acid (GHV): The active form produced from GVL.

Gamma-Hydroxybutyrate (GHB): A related compound and analog of GHV.

Gamma-Aminobutyric Acid (GABA): An inhibitory neurotransmitter, a precursor to GHB, and a substance GHV is not metabolized into.

Gamma-Butyrolactone (GBL): A precursor that metabolizes to GHB.

1,4-Butanediol (1,4-BD): Another precursor that metabolizes to GHB.

Structure Activity Relationship Sar and Computational Studies of Gamma Hydroxyvalerate Sodium Salt

Molecular Structural Determinants of Biological Activity

The biological activity of GHV sodium salt is intrinsically linked to its molecular structure. Subtle changes in its chemical architecture can significantly influence how it interacts with biological targets, such as receptors or enzymes.

Influence of 4-Methyl Substitution on Receptor Interactions

Research into hydroxyvalerate derivatives has explored the impact of specific substitutions on receptor interactions. While direct studies on GHV sodium salt with a 4-methyl substitution are limited in the provided search results, the general understanding of SAR in related compounds suggests that modifications to the alkyl side chain can alter binding affinities and efficacy. The presence of a methyl group at the 4-position, compared to a hydrogen atom or a different substituent, can influence steric fit within a receptor's binding pocket and affect electronic interactions, thereby modulating biological response. Further detailed SAR studies would be necessary to elucidate the precise role of a 4-methyl substitution in GHV sodium salt's receptor interactions.

Conformational Analysis and Flexibility of Hydroxyvalerate Derivatives (e.g., Poly(3-hydroxyvalerate))

Conformational analysis provides critical insights into the three-dimensional arrangements a molecule can adopt, which directly impacts its biological activity. Studies on Poly(3-hydroxyvalerate) (P3HV), a polymer related to hydroxyvalerates, highlight the importance of chain flexibility. P3HV exhibits greater conformational flexibility compared to its analog Poly(3-hydroxybutyrate) (P3HB), characterized by a smaller characteristic ratio (2.1–3.0 for P3HV versus 5.4–5.6 for P3HB) researchgate.netresearchgate.netrsc.org. This increased flexibility in P3HV is attributed to the internal rotation of its ethyl side group researchgate.netresearchgate.netrsc.org. Such flexibility can influence how the molecule presents itself to biological targets, potentially affecting binding or cellular uptake. While these findings are for a polymer, they underscore the principle that the conformational landscape of hydroxyvalerate derivatives is a key determinant of their properties and potential biological interactions.

Data Table 1: Comparison of Conformational Flexibility

PolymerSide ChainCharacteristic RatioRelative Flexibility
Poly(3-hydroxybutyrate) (P3HB)Methyl5.4–5.6Lower
Poly(3-hydroxyvalerate) (P3HV)Ethyl2.1–3.0Greater

Computational Chemistry and Molecular Modeling

Computational methods offer powerful tools for predicting and understanding molecular behavior, complementing experimental investigations in SAR studies.

Density Functional Theory (DFT) for Molecular and Crystal Structure Optimization

Density Functional Theory (DFT) is widely employed for optimizing molecular and crystal structures, providing fundamental data on geometries, energies, and electronic properties. Research utilizing DFT has been applied to polymers like P3HB and P3HV to optimize their crystal structures and determine elastic moduli researchgate.netresearchgate.netacs.org. These calculations help in understanding the solid-state properties and mechanical behavior, which can indirectly inform about the stable conformations and potential interactions of related monomeric or salt forms. For GHV sodium salt, DFT could be instrumental in optimizing its molecular geometry and predicting its crystal packing, thereby providing a foundation for understanding its physical properties and potential interactions.

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) methodologies aim to establish mathematical relationships between the chemical structure of compounds and their biological activity. By correlating specific structural features with measured biological effects, QSAR models can predict the activity of new, untested compounds and guide the design of more potent or selective analogs. While specific QSAR models developed for GHV sodium salt were not detailed in the provided search results, the application of QSAR to hydroxyvalerate derivatives in general would involve identifying key molecular descriptors (e.g., electronic properties, hydrophobicity, steric parameters) that correlate with observed biological activities. Such an approach would be vital for systematically exploring the SAR of GHV sodium salt and identifying structural modifications that enhance desired biological outcomes.

Future Directions in Gamma Hydroxyvalerate Sodium Salt Research

Development of Novel GHV Sodium Salt Analogs for Receptor Characterization

A critical area for future research involves the synthesis and characterization of novel GHV sodium salt analogs designed to enhance our understanding of its primary receptor interactions. Current findings indicate that GHV interacts with GHB receptors with approximately twofold lower affinity compared to GHB and shows minimal displacement of GABA-B receptor ligands nih.govnih.gov. This differential binding profile underscores the potential for developing highly specific GHB receptor ligands based on the GHV scaffold.

Future efforts will focus on structure-activity relationship (SAR) studies to identify key structural modifications that can modulate GHV's affinity and efficacy at the GHB receptor. This may involve designing analogs that target specific binding pockets or allosteric sites on the GHB receptor, thereby enabling the differentiation of receptor subtypes or functional states. Computational modeling, including molecular docking and dynamics simulations, will play a crucial role in predicting the binding modes and affinities of potential analogs. The synthesis of a library of GHV derivatives, characterized by variations in side chains or functional groups, will facilitate the precise mapping of GHV's pharmacophore and the identification of compounds with superior selectivity and potency for GHB receptor research. Such analogs are anticipated to serve as invaluable pharmacological tools for dissecting the intricate signaling pathways downstream of GHB receptor activation.

Table 1: Comparative Receptor Binding of GHV and GHB

CompoundTarget ReceptorLigand UsedRelative Affinity (vs. GHB)Key ObservationReference(s)
GHBGHB Receptor[³H]NCS-3821x (Reference)Primary ligand for GHB receptor characterization nih.govnih.gov
GHVGHB Receptor[³H]NCS-382~2-fold lowerInteracts with GHB receptor, lower affinity than GHB nih.govnih.gov
GHBGABA-B Receptor[³H]GABANot specifiedExhibits affinity for GABA-B receptors nih.govnih.gov
GHVGABA-B Receptor[³H]GABANot markedly displacedMinimal interaction with GABA-B receptors nih.govnih.gov

Advanced Methodologies for Elucidating Complex Biological Interactions

Understanding the precise mechanisms by which GHV sodium salt exerts its effects necessitates the application of advanced methodologies capable of dissecting complex molecular and cellular interactions. Given that GHV's behavioral effects, such as sedation and catalepsy, occur at higher doses than GHB and are not attributed to GABAergic pathways nih.govresearchgate.netofdt.fr, future research will leverage cutting-edge techniques to elucidate its unique signaling cascades.

High-resolution structural biology techniques, such as cryo-electron microscopy (cryo-EM), are poised to provide atomic-level insights into the interaction between GHV and the GHB receptor. Determining the three-dimensional structure of this complex will reveal the specific binding modes, conformational changes induced in the receptor, and the molecular basis for GHV's distinct affinity profile. Complementary to structural studies, advanced biochemical assays, including surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), can quantify the kinetic and thermodynamic parameters of GHV-GHB receptor binding, offering a deeper understanding of the interaction dynamics. Furthermore, cellular signaling assays, such as FRET or BRET, can monitor real-time changes in receptor activity and downstream signaling events, such as G-protein coupling or second messenger generation, in response to GHV. Computational approaches, including molecular dynamics simulations, will be instrumental in modeling these interactions, predicting the impact of structural modifications on binding, and identifying potential off-target interactions that may contribute to GHV's observed pharmacological profile.

Table 2: Comparative Behavioral Effects and Receptor Mediation of GHV vs. GHB

Behavioral EffectGHBGHVImplied MechanismReference(s)
SedationPresentPresent (at higher doses)GHB: GABAergic and GHB receptor; GHV: Primarily GHB receptor nih.govresearchgate.netofdt.fr
CatalepsyPresentPresent (at higher doses)GHB: GABAergic and GHB receptor; GHV: Primarily GHB receptor nih.govresearchgate.netofdt.fr
AtaxiaPresentPresent (at higher doses)GHB: GABAergic and GHB receptor; GHV: Primarily GHB receptor nih.govresearchgate.netofdt.fr
Discriminative Stimulus EffectsShares with baclofen (B1667701) (GABA-B agonist)Does not share with GHB or baclofenGHV's effects are mediated by mechanisms distinct from GABA-B receptors and GHB's primary discriminative stimulus effects. nih.govresearchgate.netofdt.fr
GABA ConversionMetabolized to GABANot metabolized to GABAGHV's effects are not mediated through GABAergic systems. nih.govresearchgate.netresearchgate.net

Integration of Multi-Omics Data in Preclinical Studies

The future of GHV sodium salt research also lies in the comprehensive integration of multi-omics data within preclinical studies. This systems biology approach will provide a holistic understanding of GHV's cellular and molecular impact, moving beyond single-target interactions to reveal complex biological networks. Preclinical investigations employing transcriptomics, proteomics, and metabolomics can offer unprecedented insights into how GHV influences cellular function and organismal physiology.

Transcriptomic analysis can identify changes in gene expression patterns following GHV administration, revealing affected cellular pathways, regulatory feedback loops, and potential novel targets. Proteomic studies can further delineate these findings by quantifying alterations in protein abundance, post-translational modifications, and protein-protein interactions, thereby mapping the functional machinery affected by GHV. Metabolomic profiling will provide critical information on GHV's impact on cellular metabolism, energy homeostasis, and the production or consumption of key metabolites. The true power of this approach will be realized through the integration of these diverse omics datasets using advanced bioinformatics tools and machine learning algorithms. Such integration can uncover complex molecular signatures associated with GHV's pharmacological effects, identify biomarkers for response or toxicity, and build predictive models of GHV's behavior in preclinical systems. This comprehensive data-driven approach is essential for fully characterizing GHV's unique biological footprint and guiding future research into its potential applications.

Compound Name Table:

Gamma-Hydroxyvalerate Sodium Salt (GHV Sodium Salt)

Gamma-Hydroxybutyrate (GHB)

Gamma-aminobutyric acid (GABA)

NCS-382

Baclofen

Gamma-valerolactone (B192634) (GVL)

UMB86

UMB68

UMB72

UMB73

UMB66

3-HPA (3-hydroxyphenylacetic acid)

UMB108, UMB109, UMB119 (ethers of 3-HPA)

Q & A

Basic Research Questions

Q. What safety protocols are essential when handling GHV (sodium salt) in laboratory settings?

  • Methodological Answer : Adhere to GHS07 hazard classifications: use personal protective equipment (PPE), ensure proper ventilation, and avoid environmental release. For spills, neutralize with inert absorbents and dispose of waste according to local regulations. Medical observation is critical for 48 hours post-exposure due to delayed symptom onset .

Q. How should researchers validate the structural integrity of GHV (sodium salt) post-synthesis?

  • Methodological Answer : Employ nuclear magnetic resonance (NMR) for atomic-level structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment (>98%). Cross-validate with mass spectrometry (MS) to verify molecular weight .

Q. Which analytical techniques are most effective for quantifying GHV (sodium salt) in complex biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards minimizes matrix interference. Calibration curves should span physiologically relevant concentrations (e.g., 1 nM–10 µM) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported pharmacological effects of GHV (sodium salt) across different in vivo models?

  • Methodological Answer : Conduct dose-response studies across standardized models (e.g., murine gammaherpesvirus for latency studies) while controlling for variables like host genetics and administration routes. Use meta-analysis to reconcile conflicting data .

Q. What strategies mitigate batch-to-batch variability in GHV (sodium salt) production for reproducible in vitro assays?

  • Methodological Answer : Implement rigorous quality control (QC) protocols, including Certificate of Analysis (COA) verification for purity and solubility. Optimize synthesis parameters (e.g., pH, temperature) and use co-solvents like DMSO only if validated for stability .

Q. How do researchers address conflicting data on GHV (sodium salt)'s receptor binding affinities reported in literature?

  • Methodological Answer : Replicate assays under standardized buffer conditions (e.g., pH 7.4, 37°C) with controls for nonspecific binding. Compare results using radioligand displacement assays and surface plasmon resonance (SPR) to validate kinetic parameters .

Q. What methodological approaches are recommended for analyzing GHV (sodium salt)'s stability under varying physiological conditions?

  • Methodological Answer : Perform accelerated stability testing (e.g., 40°C/75% RH for 6 months) paired with UV-Vis spectroscopy to monitor degradation. Use Arrhenius kinetics to predict shelf-life under standard storage conditions .

Data Analysis & Reproducibility

Q. How can researchers ensure reproducibility when publishing GHV (sodium salt)-related findings?

  • Methodological Answer : Follow CONSORT-EHEALTH guidelines: disclose synthesis protocols, raw datasets, and statistical code. Provide supplementary materials (e.g., chromatograms, NMR spectra) and validate results across independent labs .

Q. What are the limitations of relying on Google Scholar for literature reviews on GHV (sodium salt)?

  • Methodological Answer : Google Scholar may lack citation accuracy in niche chemical studies. Cross-reference with Web of Science or PubMed for peer-reviewed articles, and manually verify critical data (e.g., CAS 502-85-2) against primary sources .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.